molecular formula C15H13ClN2O3S B2354677 1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide CAS No. 1797160-19-0

1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide

Cat. No. B2354677
CAS RN: 1797160-19-0
M. Wt: 336.79
InChI Key: GSJGCZZWIAZJDA-UHFFFAOYSA-N
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Description

Isoxazole, which includes the compound “1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide”, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been shown to possess a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

An I2-DMSO-mediated multicomponent [3+1+2] cascade annulation reaction using aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates has been developed . This metal-free reaction involved the transannulation of benzo[d]isoxazol-3-amines with the formation of two C–N bonds and a C–C bond in one pot .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Methanesulfonic acid and related methanesulfonamide derivatives are pivotal in synthetic chemistry, particularly in the formation of heterocyclic compounds such as benzisoxazoles and benzothiazoles. For instance, methanesulfonic acid/SiO2 has been demonstrated as an efficient catalyst in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, leveraging carboxylic acids under mild conditions to achieve good yields. This highlights the versatility of methanesulfonamide derivatives in facilitating heterocyclic compound synthesis, potentially including the synthesis of 1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide (Sharghi & Asemani, 2009).

Structural and Supramolecular Analysis

The structural analysis of methanesulfonamide derivatives, including their crystallographic characterization, provides insight into their supramolecular assembly and intermolecular interactions. Studies on nimesulide triazole derivatives, for example, have shown the importance of hydrogen bonding and other non-covalent interactions in determining the molecular architecture of these compounds. Such analyses are crucial for understanding the potential biological activity and material properties of methanesulfonamide derivatives (Dey et al., 2015).

Biological Relevance and Potential Applications

Although the provided information predominantly focuses on synthetic and structural aspects, the relevance of methanesulfonamide derivatives in medicinal chemistry cannot be understated. Compounds with similar structural features have been explored for their biological activities, including antipsychotic and antiseizure properties. The synthesis and modification of these structures for enhanced biological activity remain an area of active research, indicating potential avenues for the development of new therapeutic agents based on the methanesulfonamide scaffold (Arava et al., 2011).

Mechanism of Action

Isoxazole derivatives have been shown to inhibit PGE2 accumulation in cell cultures . They have also been shown to inhibit EPAC1-mediated Rap1b-bGDP exchange activity using purified recombinant full-length EPAC1 proteins .

Safety and Hazards

While specific safety and hazards related to “1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide” are not mentioned in the retrieved papers, it’s important to note that many isoxazoles possess different types of biological activity, including antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, handling and usage of such compounds should be done with appropriate safety measures.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-6-7-13(12(16)8-10)18-22(19,20)9-14-11-4-2-3-5-15(11)21-17-14/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJGCZZWIAZJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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